2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a diphenylpyridine structure
Preparation Methods
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming various biaryl derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:
2-[(4-chlorophenyl)sulfanyl]-4-methoxypyridine-3-carbonitrile: This compound has a methoxy group instead of a diphenyl group, leading to different chemical properties and applications.
2-{[(2-chlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile:
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(trifluoromethyl)pyrimidine-5-carbonitrile: The trifluoromethyl group introduces unique electronic effects, influencing the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2S/c26-21-13-11-18(12-14-21)17-29-25-23(16-27)22(19-7-3-1-4-8-19)15-24(28-25)20-9-5-2-6-10-20/h1-15H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMWIBQDVKQMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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